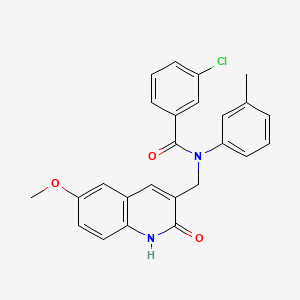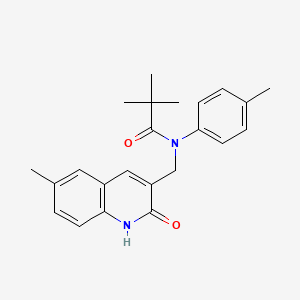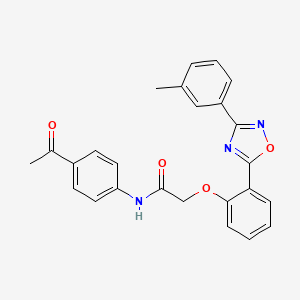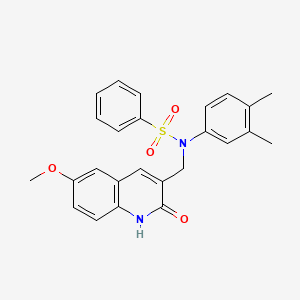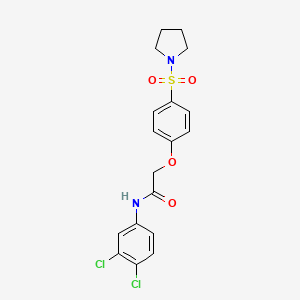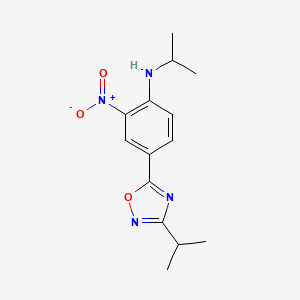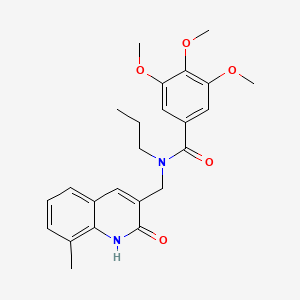
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide, also known as HMQ-TMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-TMPB is a benzamide derivative that has been shown to have a diverse range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to have a diverse range of biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes involved in DNA synthesis and repair. In animal models of inflammation, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to reduce inflammation and oxidative stress, suggesting that it may be a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide, which could improve its availability for scientific research. Another area of research is the investigation of the potential use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration route of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide for therapeutic use.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carbaldehyde with 3,4,5-trimethoxy-N-propylbenzamide in the presence of a suitable base. This method has been described in detail in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been extensively studied in various scientific research fields due to its potential therapeutic applications. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In addition to its antitumor effects, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has also been shown to have anti-inflammatory and antioxidant effects. In animal models of inflammation, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to reduce inflammation and oxidative stress, suggesting that it may be a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-10-26(14-18-11-16-9-7-8-15(2)21(16)25-23(18)27)24(28)17-12-19(29-3)22(31-5)20(13-17)30-4/h7-9,11-13H,6,10,14H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSWHZQUORJPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

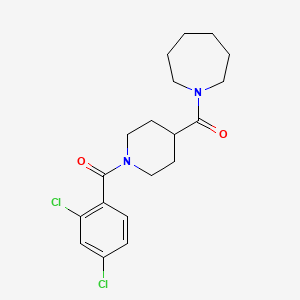
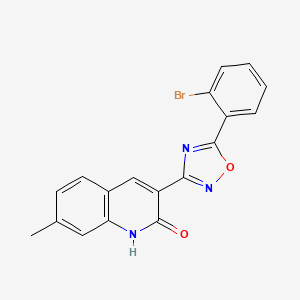
![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)
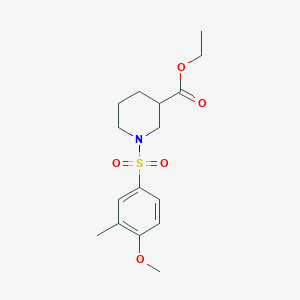
![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)
![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)
